molecular formula C10H11ClF3NO B13038315 (1S,2S)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL

(1S,2S)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL

Cat. No.: B13038315
M. Wt: 253.65 g/mol
InChI Key: UGVWZZDBVGYSLF-SSDLBLMSSA-N
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Description

(1S,2S)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL is a chiral compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound features an amino group, a chlorinated aromatic ring, and a trifluoromethyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-3-(trifluoromethyl)benzaldehyde and a suitable chiral amine.

    Reaction Conditions: The key step involves the condensation of the aldehyde with the chiral amine under controlled conditions, often using a reducing agent like sodium borohydride to form the desired product.

    Purification: The crude product is then purified using techniques such as recrystallization or chromatography to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and reagents.

    Automated Processes: Implementing automated processes for precise control of reaction conditions, ensuring high yield and purity.

    Quality Control: Rigorous quality control measures to monitor the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(1S,2S)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S,2S)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence biochemical pathways by inhibiting or activating key enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL: A stereoisomer with different biological activity.

    (1S,2S)-1-Amino-1-[2-bromo-3-(trifluoromethyl)phenyl]propan-2-OL: A similar compound with a bromine substituent instead of chlorine.

Uniqueness

(1S,2S)-1-Amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-OL is unique due to its specific stereochemistry and the presence of both chloro and trifluoromethyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H11ClF3NO

Molecular Weight

253.65 g/mol

IUPAC Name

(1S,2S)-1-amino-1-[2-chloro-3-(trifluoromethyl)phenyl]propan-2-ol

InChI

InChI=1S/C10H11ClF3NO/c1-5(16)9(15)6-3-2-4-7(8(6)11)10(12,13)14/h2-5,9,16H,15H2,1H3/t5-,9+/m0/s1

InChI Key

UGVWZZDBVGYSLF-SSDLBLMSSA-N

Isomeric SMILES

C[C@@H]([C@H](C1=C(C(=CC=C1)C(F)(F)F)Cl)N)O

Canonical SMILES

CC(C(C1=C(C(=CC=C1)C(F)(F)F)Cl)N)O

Origin of Product

United States

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